6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines benzyl, bromophenyl, and dimethyl groups with a furochromen backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and bromophenyl precursors with a furochromen intermediate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(1,1’-biphenyl)-4-yl-5-methyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-benzyl-3-(4-bromophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19BrO3 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
6-benzyl-3-(4-bromophenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H19BrO3/c1-15-20-13-22-23(18-8-10-19(27)11-9-18)14-29-24(22)16(2)25(20)30-26(28)21(15)12-17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3 |
InChI Key |
ITSVAPFMVZXULY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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